N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O4 and its molecular weight is 362.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been evaluated for their anticonvulsant effects . Therefore, it is plausible that this compound may interact with neuronal ion channels or receptors that modulate neuronal excitability, a common target for anticonvulsant drugs.
Mode of Action
Based on its structural similarity to other anticonvulsant agents, it may act by modulating the activity of voltage-gated ion channels or gaba receptors in the brain, thereby reducing neuronal excitability .
Biochemical Pathways
The compound may affect several biochemical pathways related to neuronal excitability and neurotransmission. For instance, it could influence the GABAergic system, which is one of the main inhibitory neurotransmitter systems in the brain and plays a crucial role in maintaining the balance between neuronal excitation and inhibition .
Result of Action
The result of the compound’s action would likely be a decrease in neuronal excitability, which could potentially lead to a reduction in the frequency and severity of seizures in conditions like epilepsy .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1-4,7H,5-6,8-9H2,(H,18,24)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRARSQVNZIKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.